molecular formula C12H11N3O3S B7555489 2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid

2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid

Cat. No. B7555489
M. Wt: 277.30 g/mol
InChI Key: WORSXCJFMZFOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid, commonly known as PTAC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. PTAC belongs to the class of thiadiazole derivatives and is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of PTAC is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. PTAC has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
PTAC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. PTAC has also been found to possess neuroprotective effects by reducing neuronal cell death and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of PTAC is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, one of the limitations of PTAC is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and efficacy of PTAC in humans.

Future Directions

There are several future directions for the study of PTAC. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of PTAC. Another area of research is the exploration of the potential therapeutic applications of PTAC in other fields of medicine, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of PTAC and its potential side effects.

Synthesis Methods

PTAC can be synthesized through various methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate and then reacting the resulting compound with benzyl chloroformate. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with phosgene and treatment with benzylamine.

Scientific Research Applications

PTAC has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. PTAC has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, PTAC has shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

properties

IUPAC Name

2-phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-12(11(17)18,8-5-3-2-4-6-8)14-10(16)9-7-13-19-15-9/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORSXCJFMZFOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid

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